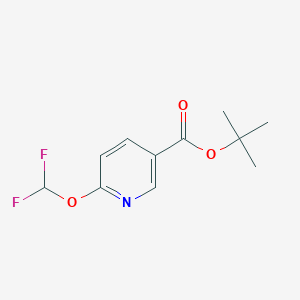
tert-Butyl 6-(difluoromethoxy)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(difluoromethoxy)nicotinate: is a chemical compound with the molecular formula C11H13F2NO3 and a molecular weight of 245.22 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a difluoromethoxy group, and the carboxyl group is esterified with a tert-butyl group . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of tert-Butyl 6-(difluoromethoxy)nicotinate involves several steps:
Starting Materials: The synthesis typically begins with nicotinic acid as the starting material.
Esterification: The carboxyl group of nicotinic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl nicotinate.
Substitution Reaction: The hydrogen atom at the 6-position of the pyridine ring is substituted with a difluoromethoxy group using a suitable fluorinating agent under controlled conditions.
Chemical Reactions Analysis
tert-Butyl 6-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid .
Scientific Research Applications
tert-Butyl 6-(difluoromethoxy)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release the active nicotinic acid derivative, which can then interact with nicotinic acid receptors and other targets .
Comparison with Similar Compounds
tert-Butyl 6-(difluoromethoxy)nicotinate can be compared with other similar compounds, such as:
tert-Butyl nicotinate: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
6-(Difluoromethoxy)nicotinic acid: Lacks the ester group, making it more polar and less lipophilic.
tert-Butyl 6-methoxynicotinate: Contains a methoxy group instead of a difluoromethoxy group, resulting in different chemical and biological properties.
The presence of the difluoromethoxy group in this compound makes it unique, as it can participate in specific interactions and reactions that other similar compounds cannot.
Properties
Molecular Formula |
C11H13F2NO3 |
|---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
tert-butyl 6-(difluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13F2NO3/c1-11(2,3)17-9(15)7-4-5-8(14-6-7)16-10(12)13/h4-6,10H,1-3H3 |
InChI Key |
YRPCDYFUBUDGNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















